molecular formula C17H24N2O5S2 B2630406 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097891-01-3

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Numéro de catalogue: B2630406
Numéro CAS: 2097891-01-3
Poids moléculaire: 400.51
Clé InChI: MGZLRTVRSYQVJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O5S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide , also known by its chemical identifiers and related structures, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazine ring and a sulfonamide moiety. Its IUPAC name reflects its intricate molecular composition:

IUPAC Name 4(1,1dioxo1lambda6,2thiazinan2yl)N[(1hydroxycyclohex2en1yl)methyl]benzene1sulfonamide\text{IUPAC Name }this compound

Molecular Formula: C₁₇H₁₉N₃O₅S
Molecular Weight: 410.42 g/mol

Research indicates that compounds with similar structural features often exhibit activity through various mechanisms:

  • Inhibition of Enzymatic Activity: Many sulfonamide derivatives act as inhibitors of specific enzymes. For instance, benzenesulfonamide derivatives have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression and treatment .
  • Calcium Channel Modulation: Some studies suggest that related compounds can inhibit calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .

1. Cardiovascular Effects

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated heart models. The experimental design included various concentrations of the compound to assess its impact on coronary resistance:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IICompound A0.001
IIICompound B0.001
IVCompound C0.001
VCompound D0.001
VICompound E0.001

Results indicated that certain derivatives significantly altered perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .

2. Anticancer Activity

The compound's analogs have been evaluated for their anticancer properties against glioblastoma cells (U87). The cytotoxic effects were measured using trypan blue exclusion assays:

Compound% Cell Growth Inhibition (at 100 µM)
AL10678%
AL3464.7%
AL11053.3%
Cisplatin90%

AL106 demonstrated significant anti-glioblastoma activity through interactions with RTKs, indicating a promising avenue for further research into targeted cancer therapies .

Case Study 1: Inhibition of TrkA in Glioblastoma

In a recent study, benzenesulfonamide analogs were synthesized and tested for their ability to inhibit TrkA, a receptor implicated in glioblastoma progression. The results showed that these compounds could effectively induce cell death in TrkA-overexpressing cells while exhibiting lower toxicity in non-cancerous cells .

Case Study 2: Cardiovascular Impact

Another study focused on the cardiovascular effects of benzenesulfonamide derivatives using isolated perfused hearts. The findings revealed that certain compounds significantly reduced coronary resistance compared to controls, highlighting their potential as therapeutic agents in managing hypertension or heart failure .

Propriétés

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c20-17(10-2-1-3-11-17)14-18-26(23,24)16-8-6-15(7-9-16)19-12-4-5-13-25(19,21)22/h2,6-10,18,20H,1,3-5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZLRTVRSYQVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.